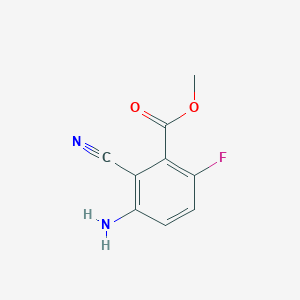![molecular formula C7H15NO2S B13403755 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione is an organic compound that features a thiolane ring with a methylaminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. One common method involves the use of thiolane-1,1-dione as a starting material, which is then reacted with 2-(methylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography can further enhance the yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiolane derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiolane derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: A bronchodilator with a similar methylaminoethyl group.
Terbutaline: Another bronchodilator with structural similarities.
Adrenaline: Shares the methylaminoethyl group and has similar pharmacological effects.
Uniqueness
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H15NO2S/c1-8-4-2-7-3-5-11(9,10)6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
WMITVLQWTQKVTK-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
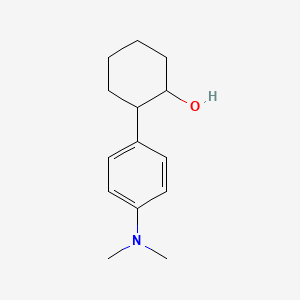
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
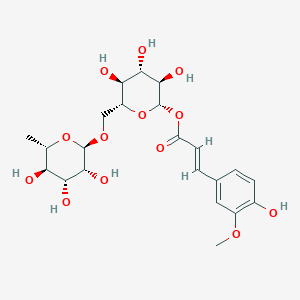
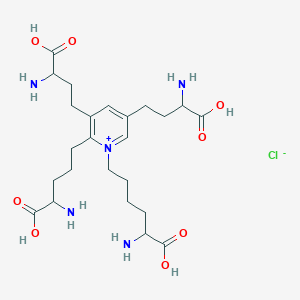
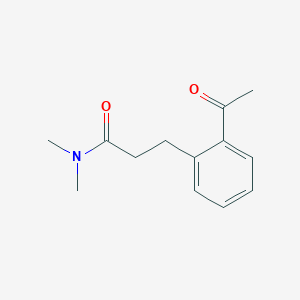
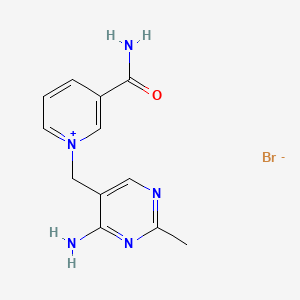
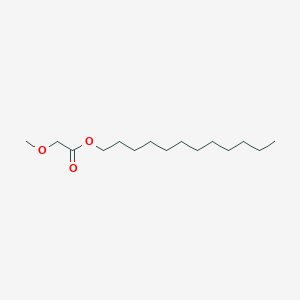
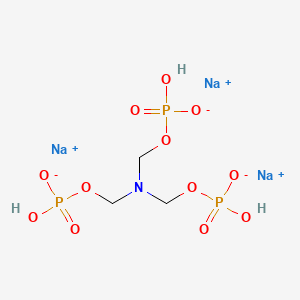
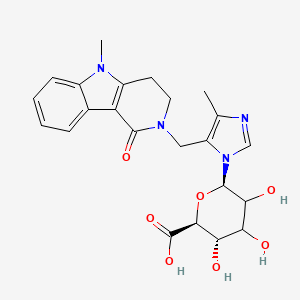
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
